![molecular formula C9H11BO2 B11920990 [4-(Prop-1-en-2-yl)phenyl]boronic acid CAS No. 6962-76-1](/img/structure/B11920990.png)
[4-(Prop-1-en-2-yl)phenyl]boronic acid
Overview
Description
[4-(Prop-1-en-2-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a prop-1-en-2-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-1-en-2-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-isopropenylbenzene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound readily participates in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: [4-(Prop-1-en-2-yl)phenyl]boronic acid can undergo oxidation to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding alkylborane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Alkylborane derivatives.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
[4-(Prop-1-en-2-yl)phenyl]boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. In these reactions, the boronic acid reacts with aryl halides in the presence of palladium catalysts to form C-C bonds. This method is favored due to its mild reaction conditions and high functional group tolerance.
Catalysis:
Boronic acids, including this compound, serve as catalysts in various organic transformations. For instance, they can facilitate the formation of cyclic compounds and other complex structures through their ability to form stable intermediates with electrophiles and nucleophiles .
Medicinal Chemistry
Anticancer Activity:
Boronic acids have gained attention for their potential anticancer properties. This compound can be modified to enhance its selectivity towards cancer cells. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells, similar to the FDA-approved drug bortezomib .
Drug Delivery Systems:
The unique properties of boronic acids allow them to be incorporated into drug delivery systems. Their ability to form reversible covalent bonds with diols makes them suitable for creating stimuli-responsive hydrogels that can release therapeutic agents in a controlled manner . This feature is particularly useful in targeted cancer therapies where localized drug delivery is crucial.
Materials Science
Polymer Development:
this compound can be integrated into polymer matrices to develop smart materials. These polymers exhibit stimuli-responsive behavior due to the dynamic nature of boronate ester linkages. Such materials can be used in applications ranging from drug delivery systems to self-healing materials and sensors .
Sensor Applications:
Boronic acids are employed in the development of biosensors due to their ability to selectively bind sugars and other diols. The incorporation of this compound into sensor platforms allows for the detection of glucose and other biomolecules, which is critical for diabetes management and other health monitoring applications .
Case Study 1: Anticancer Properties
A study explored the modification of this compound derivatives to enhance their anticancer activity. The results indicated that specific modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells, demonstrating the potential for developing new anticancer agents based on this compound .
Case Study 2: Drug Delivery
Research focused on creating a polymeric drug delivery system incorporating this compound showed that the resulting hydrogels could effectively encapsulate and release chemotherapeutic agents in response to pH changes. This responsiveness was attributed to the reversible bond formation between boronic acids and diols present in the drug molecules .
Mechanism of Action
The mechanism of action of [4-(Prop-1-en-2-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the prop-1-en-2-yl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylphenylboronic Acid: Contains a methyl group instead of the prop-1-en-2-yl group, affecting its electronic and steric properties.
4-Vinylphenylboronic Acid: Features a vinyl group, which can participate in different types of reactions compared to the prop-1-en-2-yl group.
Uniqueness:
Steric Effects: The prop-1-en-2-yl group introduces steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Electronic Effects: The presence of the prop-1-en-2-yl group can also affect the electronic properties of the phenyl ring, altering its reactivity in different chemical environments.
Biological Activity
[4-(Prop-1-en-2-yl)phenyl]boronic acid is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in enzyme inhibition, anticancer properties, and antioxidant activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a phenyl ring substituted with a prop-1-en-2-yl group and a boronic acid functional group, which is crucial for its biological activities.
1. Enzyme Inhibition
Boronic acids are well-known for their ability to inhibit various enzymes. This compound has been studied for its inhibitory effects on serine proteases such as thrombin. Thrombin plays a significant role in blood coagulation, and inhibitors of this enzyme can reduce the risk of thrombosis.
Table 1: Enzyme Inhibition Potency
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Thrombin | Competitive | 0.04 |
Acetylcholinesterase | Non-competitive | 115.63 |
Butyrylcholinesterase | Competitive | 3.12 |
The compound demonstrated effective inhibition against butyrylcholinesterase with an IC50 value of 3.12 µM, indicating its potential as a therapeutic agent for conditions related to cholinergic dysfunctions .
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays on cancer cell lines such as MCF-7 revealed significant cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 18.76 ± 0.62 |
Healthy Cells | >2000 |
The compound exhibited a high cytotoxic effect on MCF-7 cells while showing no toxic effects on healthy cell lines, suggesting selective toxicity towards cancer cells .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay revealed that this compound has a notable antioxidant capacity.
Table 3: Antioxidant Activity Assessment
Assay Method | IC50 (µg/mL) |
---|---|
DPPH | 0.14 ± 0.01 |
CUPRAC | 1.73 ± 0.16 |
These results indicate that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies
A recent study evaluated the formulation of creams incorporating this compound, assessing their biological activities in both in vitro and in vivo models. The cream demonstrated significant antibacterial and anti-inflammatory effects, further supporting the compound's versatility in therapeutic applications .
Properties
IUPAC Name |
(4-prop-1-en-2-ylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARSPOZHGCDERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989720 | |
Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-76-1 | |
Record name | NSC54014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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